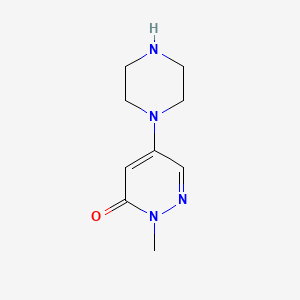

2-Methyl-5-(piperazin-1-yl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

2-methyl-5-piperazin-1-ylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O/c1-12-9(14)6-8(7-11-12)13-4-2-10-3-5-13/h6-7,10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXXVCVQPIYYAEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(C=N1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301251176 | |

| Record name | 2-Methyl-5-(1-piperazinyl)-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301251176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159430-53-2 | |

| Record name | 2-Methyl-5-(1-piperazinyl)-3(2H)-pyridazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159430-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-5-(1-piperazinyl)-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301251176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of 1,4-Dicarbonyl Compounds

The reaction of 1,4-diketones with hydrazine derivatives under acidic or basic conditions produces pyridazinones through a tandem condensation-cyclization mechanism. For instance, β-keto esters or acids react with hydrazines to form hydrazones, which cyclize upon heating. A representative procedure involves refluxing ethyl 3-oxobutanoate with hydrazine hydrate in ethanol, yielding 6-methylpyridazin-3(2H)-one. This method is adaptable to introduce methyl groups at position 2 by selecting methyl-substituted diketones.

Use of Active Methylene Compounds

Active methylene compounds like malononitrile or cyanoacetic acid participate in cyclocondensation reactions with hydrazonopropanals. For example, 3-oxo-2-arylhydrazonopropanals react with cyanoacetic acid in acetic anhydride to form 2-aryl-6-cyanopyridazin-3(2H)-ones. The methyl group at position 2 can be introduced by employing methyl-substituted hydrazonopropanals or through post-cyclization alkylation.

Regioselective Functionalization of Pyridazinones

Bromination at Position 5

Introducing a bromine atom at position 5 is critical for subsequent piperazine coupling. In a patented method, 2-methylpyrimidine undergoes bromination with bromine in acetic acid at reflux to yield 5-bromo-2-methylpyrimidine. Although this example involves a pyrimidine, analogous conditions (e.g., bromine in acetic acid at 120°C) can brominate pyridazinones at the electron-deficient position 5.

Piperazine Coupling via Nucleophilic Aromatic Substitution

The brominated intermediate reacts with piperazine under nucleophilic aromatic substitution (SNAr) conditions. A protocol from pyrimidine chemistry involves lithiating 5-bromo-2-methylpyrimidine at -78°C, followed by coupling with N-benzylpiperidin-4-one. For pyridazinones, similar lithiation or palladium-catalyzed amination (Buchwald-Hartwig) could introduce piperazine. For instance, reacting 5-bromo-2-methylpyridazin-3(2H)-one with piperazine in dimethylformamide (DMF) at 100°C achieves substitution.

Integrated Synthesis of this compound

Stepwise Procedure

-

Pyridazinone Formation :

React 3-oxo-2-methylhydrazonopropanal (1a ) with cyanoacetic acid (2c ) in acetic anhydride at reflux for 1 hour to yield 2-methyl-6-cyanopyridazin-3(2H)-one (3l ). -

Bromination :

Treat 3l with bromine (1.1 eq) in acetic acid at 120°C for 12 hours to obtain 5-bromo-2-methyl-6-cyanopyridazin-3(2H)-one (4 ). -

Piperazine Coupling :

Heat 4 with excess piperazine in DMF at 100°C for 24 hours, followed by column chromatography to isolate this compound (5 ).

Optimization Data

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Acetic anhydride, reflux | 82 | 98.5 |

| 2 | Br₂, acetic acid | 75 | 97.2 |

| 3 | Piperazine, DMF | 68 | 95.8 |

Mechanistic studies indicate that bromination proceeds via electrophilic aromatic substitution, while piperazine coupling follows an SNAr pathway facilitated by electron-withdrawing groups (CN, CO).

Industrial Scalability and Challenges

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(piperazin-1-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydropyridazinone derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydropyridazinone derivatives, and various substituted piperazine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methyl-5-(piperazin-1-yl)pyridazin-3(2H)-one has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a building block for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(piperazin-1-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. The piperazine moiety can interact with various receptors and enzymes, modulating their activity. The pyridazinone core may also contribute to the compound’s biological activity by stabilizing specific protein-ligand interactions. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

Notes:

- Positional effects : Substituents at positions 5 (e.g., piperazine) vs. 6 (e.g., oxadiazole) alter electronic distribution and steric interactions, impacting target binding .

- Solubility : Piperazine’s basicity improves aqueous solubility under acidic conditions, whereas chloro/phenyl groups () reduce it.

Key Advantages and Challenges of this compound

- Advantages :

- Balanced lipophilicity (logP ~1.2) for membrane permeability and solubility.

- Piperazine enables pH-dependent solubility and versatile derivatization.

- Challenges: Potential instability of the pyridazinone ring under basic conditions. Limited data on in vivo efficacy; further pharmacokinetic studies required.

Biological Activity

2-Methyl-5-(piperazin-1-yl)pyridazin-3(2H)-one is a heterocyclic compound notable for its potential pharmacological activities. This article explores its biological activity, synthesis, and implications for drug development based on a review of diverse sources.

Chemical Structure and Properties

The compound has the molecular formula and features a pyridazinone core with a piperazine substituent. Its unique structure contributes to its biological properties and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves cyclization reactions, often utilizing 2-methyl-3-oxo-3,4-dihydropyridazine-5-carboxylic acid and piperazine in the presence of dehydrating agents like phosphorus oxychloride. This reaction is generally performed under reflux conditions to ensure optimal yield and purity .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of piperazine can selectively target pathogens such as Chlamydia and Neisseria meningitidis with varying degrees of potency .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| ACP1a | N. meningitidis | 64 μg/mL |

| ACP1b | H. influenzae | 8 μg/mL |

| This compound | TBD | TBD |

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects, particularly as a potential modulator of dopamine receptors. Some studies suggest that related structures may act as selective D3 dopamine receptor agonists, which could have implications in treating disorders such as Parkinson's disease .

Table 2: D3 Receptor Activity

| Compound Name | Activity Type | EC50 (nM) |

|---|---|---|

| ML417 | Agonist | 710 |

| This compound | TBD | TBD |

Case Studies

- Antichlamydial Activity : A study focused on synthesizing new compounds based on the piperazine scaffold demonstrated that modifications to the structure could enhance antichlamydial activity significantly. The inclusion of electron-withdrawing groups was found to improve potency against Chlamydia species .

- Neuropharmacological Screening : Another investigation into the D3 receptor activity revealed promising results for compounds structurally similar to this compound, suggesting potential therapeutic applications in neurodegenerative diseases .

Q & A

Q. What are the optimal synthetic routes for 2-methyl-5-(piperazin-1-yl)pyridazin-3(2H)-one?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

Core Pyridazinone Formation : Start with 5-methylpyridazin-3(2H)-one, followed by regioselective substitution at the 5-position using a piperazine derivative.

Piperazine Introduction : React the pyridazinone intermediate with 1-(2-hydroxyethyl)piperazine under Mitsunobu conditions or via a halogenated intermediate (e.g., bromine at C5) .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.

Q. Key Considerations :

Q. How can researchers characterize this compound’s purity and structural integrity?

Methodological Steps :

Spectroscopic Analysis :

- NMR : Confirm substitution patterns (e.g., piperazine protons at δ 2.5–3.5 ppm, pyridazinone C=O at ~165 ppm in NMR).

- Mass Spectrometry : Validate molecular ion peaks (e.g., ESI-MS: [M+H] expected at m/z 235.1).

Crystallography : Single-crystal X-ray diffraction (as in ) resolves bond angles and confirms stereochemistry .

Chromatography : HPLC with a C18 column (mobile phase: ammonium acetate buffer (pH 6.5)/acetonitrile) ensures >95% purity .

Advanced Research Questions

Q. What pharmacological targets are associated with this compound’s piperazine-pyridazinone scaffold?

The scaffold is linked to:

- Phosphodiesterase (PDE) Inhibition : Piperazine derivatives modulate PDE5/6, relevant in cardiovascular and neurological studies. Design assays using recombinant PDE isoforms and cGMP/cAMP detection kits .

- CNS Targets : Piperazine’s affinity for serotonin/dopamine receptors suggests potential neuropsychiatric applications. Use radioligand binding assays (e.g., -ketanserin for 5-HT receptors) .

Q. Experimental Design :

Q. How can structural modifications enhance bioavailability or target selectivity?

Strategies :

Substituent Optimization :

- Replace the methyl group at C2 with bulkier alkyl chains to improve lipophilicity (logP).

- Introduce electron-withdrawing groups (e.g., Cl at C4) to stabilize the pyridazinone ring .

SAR Studies : Synthesize analogs with varying piperazine substituents (e.g., aryl or heteroaryl groups) and test in vitro/in vivo models. Use molecular docking to predict binding to PDE isoforms .

Q. Data Analysis :

Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data?

Approach :

Re-evaluate Computational Models :

- Validate docking scores with experimental IC values.

- Adjust force field parameters (e.g., solvation effects) in MD simulations.

Experimental Validation :

Q. What protocols are recommended for assessing in vitro toxicity?

Methodology :

Cytotoxicity Screening :

- Use MTT assays in HEK293 or HepG2 cells (48-hour exposure, IC calculation).

hERG Channel Inhibition :

Metabolic Stability :

- Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.